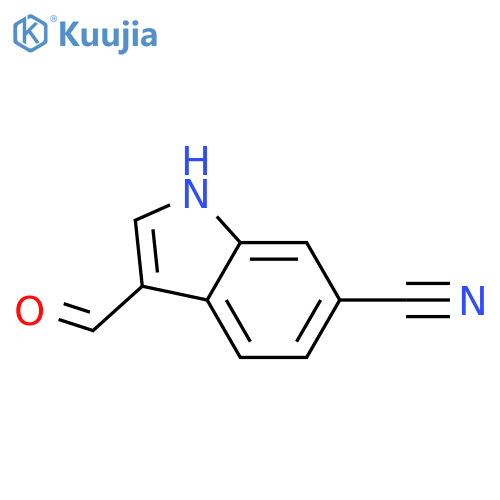

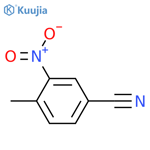

Synthesis of 6-cyanoindole-3-carboxaldehyde

,

Yingyong Huaxue,

2005,

22(4),

454-456